2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid
Overview
Description
2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with dimethyl groups and a sulfamoyl group linked to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid typically involves multi-step organic reactionsThe sulfamoyl group is then added through a sulfonation reaction, and finally, the thiophene moiety is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene moiety can interact with cellular membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Lacks the sulfamoyl and thiophene groups, making it less versatile in biological applications.
Thiophene-2-carboxylic acid: Lacks the furan ring and dimethyl groups, limiting its use in materials science.
Sulfanilamide: Contains a sulfamoyl group but lacks the furan and thiophene moieties, reducing its potential in organic electronics.
Uniqueness
2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid is unique due to its combination of a furan ring, dimethyl groups, a sulfamoyl group, and a thiophene moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2,5-dimethyl-4-(thiophen-2-ylmethylsulfamoyl)furan-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c1-7-10(12(14)15)11(8(2)18-7)20(16,17)13-6-9-4-3-5-19-9/h3-5,13H,6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCNOINQHTKEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NCC2=CC=CS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150402 | |
Record name | 2,5-Dimethyl-4-[[(2-thienylmethyl)amino]sulfonyl]-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306936-40-3 | |
Record name | 2,5-Dimethyl-4-[[(2-thienylmethyl)amino]sulfonyl]-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-4-[[(2-thienylmethyl)amino]sulfonyl]-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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